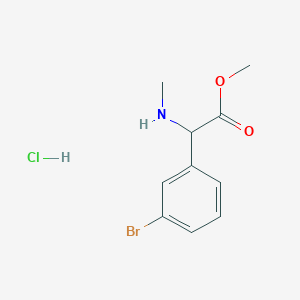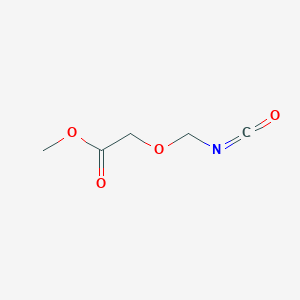
(Allyloxycarbonylbenzylamino)-acetic acid
Vue d'ensemble
Description
“(Allyloxycarbonylbenzylamino)-acetic acid” is a complex organic compound containing an allyloxy group, a carbonyl group, a benzylamino group, and an acetic acid group. Each of these groups has distinct chemical properties that would contribute to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the allyloxy group might participate in reactions with electrophiles, the carbonyl group could undergo addition reactions, and the acetic acid group could donate a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acetic acid could make it soluble in water, while the benzyl group could contribute to its lipophilicity .Applications De Recherche Scientifique
Crystal Structure Analysis : In a study by Zhi & Wu (2011), 2-(3-hydroxybenzylamino)acetic acid molecules were analyzed for their crystal structure. This research provides insights into the molecular geometry and interactions of similar compounds.
Synthesis Techniques : Research by Kim, Kang, & Hong (1987) describes a stereoselective synthesis technique starting from 2-methyl-3-buten-2-ol. This study is significant for understanding the synthesis pathways of complex organic compounds, including those similar to (Allyloxycarbonylbenzylamino)-acetic acid.
Acid-Catalyzed Hydrolysis : A study by Kano & Anselme (1992) discusses the hydrolysis of N,O-dibenzyl-N-nitrosohydroxylamines, highlighting important chemical reactions that could be relevant for similar compounds.
Redox-Neutral α-Oxygenation of Amines : Research by Richers et al. (2014) presents a method for the α-C–H functionalization of amines, catalyzed by acetic acid. This study is crucial for understanding chemical transformations involving acetic acid, a component related to this compound.
Kinetic Modeling in Microbiology : The research by van Aalst-van Leeuwen et al. (1997) focuses on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in microorganisms, providing insights into microbial metabolism involving acetic acid.
Palladium-Catalyzed α-Arylation : A study by Tanaka, Tanaka, & Mori (2014) highlights a reaction involving arylacetic acid, which is structurally related to this compound.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQEQWIKPDGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)



![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)







